2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Overview
Description
The compound “2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide” is a derivative of 2,3-dihydroindole . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
Synthesis Analysis
The synthesis of 2,3-dihydroindole derivatives involves a synthetic strategy to obtain new derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis
The molecular structure of 2,3-dihydroindole derivatives is complex and diverse . The structure of these compounds is characterized by the presence of a 2,3-dihydroindole ring, which is a key structural feature of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydroindole derivatives include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydroindole derivatives can vary depending on the specific structure of the compound. For example, the compound “N-[2-(1H-Indol-3-yl)ethyl]acetamide” has a molecular formula of C12H14N2O .Scientific Research Applications
Stereoselective Synthesis
One application involves the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles. These compounds are synthesized using cyclization of N-vinylic α-(methylthio)acetamides, leading to the production of compounds like (−)-mesembrane and (−)-trans-mesembrane. This method showcases the chemical's role in creating structurally complex and stereochemically rich molecules (Saito, Matsuo, & Ishibashi, 2007).
Heterocyclic Compound Formation
Another significant application is in the heterocyclization of acetamides and carbamates under oxidative conditions to yield spiro[4H-3,1-benzoxazine-4,1'-cyclopentanes] and various indole derivatives. These transformations underscore the versatility of the chemical in facilitating the formation of novel heterocyclic structures, which are crucial scaffolds in many biologically active compounds (Gataullin, Nasyrov, Shitikova, Spirikhin, & Abdrakhmanov, 2001).
Cytotoxic Activity Studies
The compound also serves as a foundation for synthesizing derivatives with potential cytotoxic activities. Studies involving the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives explore their effects on various cancer cell lines, highlighting the potential therapeutic applications of these molecules in cancer treatment (AkgÜl, Tarikogullari, Aydın Köse, Kırmızıbayrak, & Pabuççuoğlu, 2013).
Discovery of Secondary Metabolites
Research into the culture broth of marine Micromonospora species led to the isolation of compounds including N-[2-(1H-indol-3-yl)-2-oxo-ethyl] acetamide, showcasing the chemical's role in the discovery of natural products and secondary metabolites with potential biological activities (Quyền, Ngan, Huong, Kondracki, Longeon, Murphy, Minh, & Cuong, 2015).
Synthesis of Melatonin Analogues
The chemical is also employed in the synthesis of new melatonin analogues, demonstrating its importance in the development of pharmaceuticals that mimic the biological activities of naturally occurring hormones. These analogues are synthesized from dimers of azaindole and indole, further illustrating the compound's utility in complex organic syntheses (Guillard, Larraya, & Viaud-Massuard, 2003).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide may interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities . Therefore, it’s plausible that this compound could have various molecular and cellular effects.
properties
IUPAC Name |
2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGSMOOGHGLFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCC2CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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